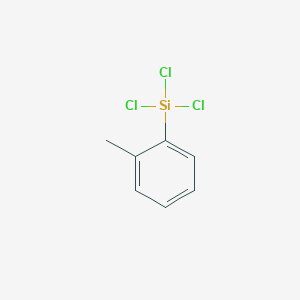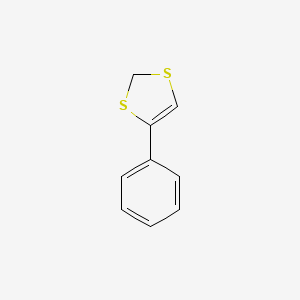![molecular formula C9H12O2 B14714928 Bicyclo[3.2.2]nonane-6,8-dione CAS No. 21173-67-1](/img/structure/B14714928.png)
Bicyclo[3.2.2]nonane-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[322]nonane-6,8-dione is an organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.2]nonane-6,8-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react under high pressure to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene at 130°C yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The use of high-pressure cycloaddition techniques can improve the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bicyclo[3.2.2]nonane-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial chemical processes
Mechanism of Action
The mechanism of action of bicyclo[3.2.2]nonane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.
Bicyclo[4.3.0]nonane: Known for its use in the synthesis of nucleoside analogues.
Bicyclo[3.3.1]nonane-2,6-dione: Similar in structure but with different functional groups.
Uniqueness
Bicyclo[3.2.2]nonane-6,8-dione is unique due to its specific ring structure and the position of its diketone groups. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds cannot .
Properties
CAS No. |
21173-67-1 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonane-6,8-dione |
InChI |
InChI=1S/C9H12O2/c10-8-5-7-3-1-2-6(8)4-9(7)11/h6-7H,1-5H2 |
InChI Key |
XQMMPZLKHKUSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)C(C1)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



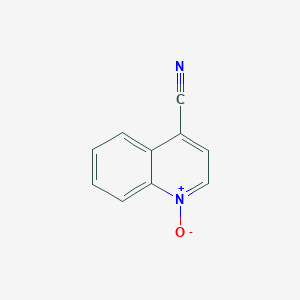

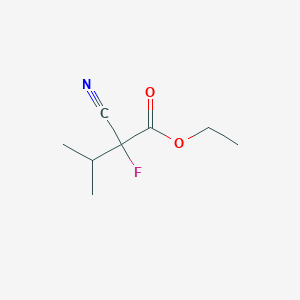
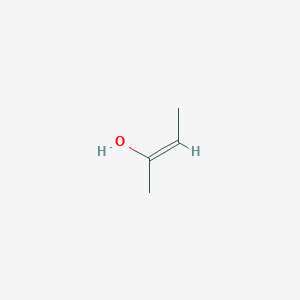

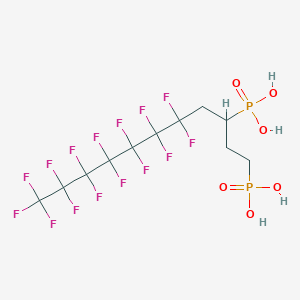
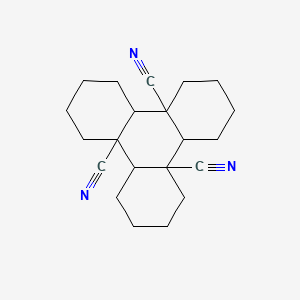
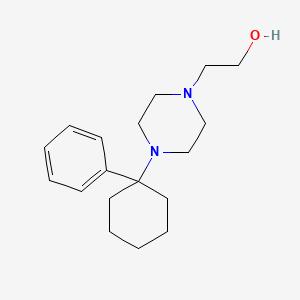

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

